molecular formula C18H14ClNO2S2 B5128180 (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5128180
M. Wt: 375.9 g/mol
InChI Key: ZNARFIOUWNTDPY-WJDWOHSUSA-N
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Description

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups in this compound makes it a versatile molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c19-14-6-7-15(21)13(10-14)11-16-17(22)20(18(23)24-16)9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNARFIOUWNTDPY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains.

    Anti-inflammatory: Potential to reduce inflammation in biological systems.

Medicine

    Anticancer: Shows promise in inhibiting the growth of cancer cells.

    Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

    Functional Groups: The presence of both a thiazolidinone ring and a benzylidene moiety makes it unique.

    Biological Activity: Exhibits a broad spectrum of biological activities compared to similar compounds.

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